1,2,13,14-Tetrachlorotetradecane

Vue d'ensemble

Description

1,2,13,14-Tetrachlorotetradecane is a useful research compound. Its molecular formula is C14H26Cl4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1,2,13,14-Tetrachlorotetradecane (C14H26Cl4) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. As a member of the medium-chain chlorinated paraffins (MCCPs), it is important to assess its biological effects, including toxicity, bioaccumulation, and environmental impact. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

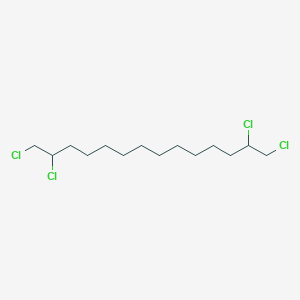

This compound is characterized by its four chlorine atoms attached to a tetradecane backbone. The chemical structure can be represented as follows:

Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 327.06 g/mol |

| Log Kow | 4.70 |

| Water Solubility | < 0.03 mg/L |

These properties indicate that this compound has low water solubility and a high potential for bioaccumulation due to its hydrophobic nature.

Toxicity

Research indicates that chlorinated paraffins like this compound exhibit varying degrees of toxicity depending on their chain length and degree of chlorination. The U.S. Environmental Protection Agency (EPA) has assessed the toxicological profiles of similar compounds and found that:

- Acute Toxicity : Studies have shown that MCCPs can be toxic to aquatic organisms at certain concentrations. For example, the EPA's assessment identified potential risks for aquatic life from acute and chronic exposures to MCCPs .

- Chronic Toxicity : Long-term exposure studies suggest that these compounds may lead to bioaccumulation in aquatic species and subsequent biomagnification in the food chain .

Bioaccumulation

The bioaccumulation factor (BAF) for chlorinated paraffins varies significantly with chain length and chlorination level. For this compound:

- Bioaccumulation Factor : Estimated BAFs for similar MCCPs have been reported to exceed 5000 in certain species . This suggests a high potential for accumulation in organisms over time.

Environmental Impact

The environmental assessment of MCCPs indicates that these compounds can persist in the environment due to their resistance to degradation. Studies have shown:

- Presence in Sediments : MCCPs are frequently detected in sediments and biota samples from contaminated sites . This persistence raises concerns about their long-term ecological effects.

- Effects on Aquatic Life : Research indicates that exposure to MCCPs can lead to adverse effects on fish and other aquatic organisms, including reproductive and developmental toxicity .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of MCCPs on aquatic organisms revealed significant mortality rates among fish exposed to concentrations above 10 µg/L of this compound. The study highlighted:

- Species Affected : Common freshwater species such as Danio rerio (zebrafish) showed reduced survival rates.

- Mechanism of Action : The compound was found to disrupt endocrine functions leading to impaired reproductive capabilities.

Case Study 2: Bioaccumulation in Trophic Levels

Research conducted in a contaminated river system demonstrated that higher trophic level organisms had elevated levels of chlorinated paraffins:

- Findings : Predatory fish exhibited BAFs exceeding 7000 due to dietary uptake of contaminated prey.

- Implications : The study emphasized the need for monitoring these compounds in food webs to assess ecological risks.

Propriétés

IUPAC Name |

1,2,13,14-tetrachlorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26Cl4/c15-11-13(17)9-7-5-3-1-2-4-6-8-10-14(18)12-16/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUXQUXRZDFJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(CCl)Cl)CCCCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697805 | |

| Record name | 1,2,13,14-Tetrachlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221155-23-3 | |

| Record name | 1,2,13,14-Tetrachlorotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.